molecular formula C20H41NO B13761990 N,N-Diethylhexadecan-1-amide CAS No. 57303-21-6

N,N-Diethylhexadecan-1-amide

Cat. No.: B13761990
CAS No.: 57303-21-6
M. Wt: 311.5 g/mol
InChI Key: MEBZVMXZXFKHJS-UHFFFAOYSA-N
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Description

N,N-Diethylhexadecan-1-amide is an organic compound with the molecular formula C20H41NO. It is also known as N,N-diethylpalmitamide. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its long hydrocarbon chain, making it a hydrophobic molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylhexadecan-1-amide typically involves the reaction of hexadecanoic acid (palmitic acid) with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylhexadecan-1-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-Diethylhexadecan-1-amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethylhexadecan-1-amide involves its interaction with biological membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amide group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylhexadecan-1-amide: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylhexadecanamide: Another name for N,N-Diethylhexadecan-1-amide.

    Hexadecanamide: The parent compound without the diethyl substitution.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The diethyl groups increase its hydrophobicity and influence its reactivity compared to other amides.

Properties

CAS No.

57303-21-6

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-diethylhexadecanamide

InChI

InChI=1S/C20H41NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(5-2)6-3/h4-19H2,1-3H3

InChI Key

MEBZVMXZXFKHJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CC)CC

Origin of Product

United States

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